molecular formula C13H15NO6 B14557003 N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine CAS No. 62098-77-5

N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine

Cat. No.: B14557003
CAS No.: 62098-77-5
M. Wt: 281.26 g/mol
InChI Key: HRZTZBIMPFBPGT-UHFFFAOYSA-N
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Description

N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine is a chemical compound with the molecular formula C13H15NO6 It is known for its unique structure, which includes a hydroxy and dimethoxy-substituted phenyl ring attached to an acryloyl group and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with glycine in the presence of suitable catalysts and solvents. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents such as ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow reactors: To enhance reaction efficiency and yield.

    Optimization of reaction parameters: Including temperature, pressure, and catalyst concentration to maximize production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acryloyl group can be reduced to form saturated derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Saturated derivatives of the acryloyl group.

    Substitution products: Compounds with substituted methoxy groups.

Scientific Research Applications

N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine involves its interaction with molecular targets and pathways:

    Molecular targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal
  • 4-Hydroxy-3,5-dimethoxycinnamic acid
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine is unique due to its combination of a hydroxy and dimethoxy-substituted phenyl ring with an acryloyl group and glycine, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62098-77-5

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoylamino]acetic acid

InChI

InChI=1S/C13H15NO6/c1-19-9-5-8(6-10(20-2)13(9)18)3-4-11(15)14-7-12(16)17/h3-6,18H,7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

HRZTZBIMPFBPGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCC(=O)O

Origin of Product

United States

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